molecular formula C13H18N2O2 B12508066 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

Cat. No.: B12508066
M. Wt: 234.29 g/mol
InChI Key: MOKUQZKKYGQOCZ-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to act as a stable free radical. The compound has a molecular formula of C13H17N2O2 and a molecular weight of 233.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium typically involves the reaction of 4,4,5,5-tetramethylimidazoline with phenylhydroxylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a stable free radical. It interacts with nitric oxide (NO) to form corresponding imino nitroxide and nitrogen dioxide radicals. This interaction is crucial in studying NO-related biochemical pathways and oxidative stress mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is unique due to its phenyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in studies involving free radicals and oxidative stress .

Properties

IUPAC Name

1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUQZKKYGQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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